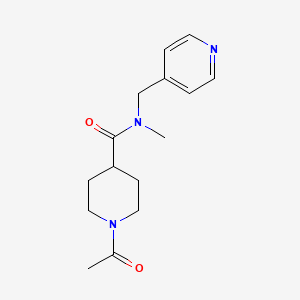
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea, also known as CDU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. CDU is a urea derivative that has been synthesized through a series of chemical reactions and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has been shown to have potential applications in medical research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea is not fully understood. However, it has been proposed that 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has not been extensively studied in vivo, which limits its potential applications in medical research.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to investigate its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action of 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea and its potential side effects.
Synthesemethoden
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea can be synthesized through a three-step process. The first step involves the reaction of 3-chloroaniline with phosgene to produce 3-chlorophenyl isocyanate. The second step involves the reaction of 3-chlorophenyl isocyanate with 2,3-dihydrophthalic anhydride to produce 1-(3-chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea. The third step involves the purification of the final product using recrystallization.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c16-8-3-1-4-9(7-8)17-15(23)18-11-6-2-5-10-12(11)14(22)20-19-13(10)21/h1-7H,(H,19,21)(H,20,22)(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQNAMAGCDYJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=CC3=C2C(=O)NNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)



![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)

![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)


![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)

![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)

